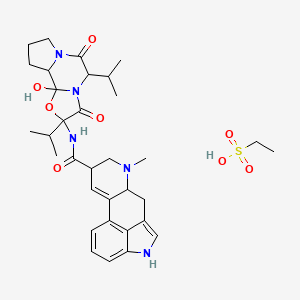Ergotoxine ethanesulfonate
CAS No.:
Cat. No.: VC16507832
Molecular Formula: C33H45N5O8S
Molecular Weight: 671.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C33H45N5O8S |
|---|---|
| Molecular Weight | 671.8 g/mol |
| IUPAC Name | ethanesulfonic acid;N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5) |
| Standard InChI Key | SWXRNTKMPGEPMV-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Introduction
Biosynthesis and Industrial Production
Fermentation Process
Ergotoxine ethanesulfonate is biosynthesized through the fermentation of Claviceps purpurea in controlled bioreactors. The fungus is cultured in nutrient-rich media containing carbon sources (e.g., sucrose) and nitrogen supplements (e.g., peptones). Optimal fermentation conditions include:
-
pH: 8.0–9.0 to favor alkaloid solubility.
-
Temperature: 24–28°C for maximal mycelial growth.
-
Aeration: Oxygen-limited environments to stimulate secondary metabolite production .
Extraction and Purification
Post-fermentation, the alkaloids are extracted using organic solvents such as chloroform or dichloromethane. The crude extract undergoes column chromatography to isolate ergotoxine, which is subsequently reacted with ethanesulfonic acid to form the salt. Industrial-scale purification employs high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity .
Pharmacological Mechanisms and Therapeutic Applications
Receptor Interactions
Ergotoxine ethanesulfonate exerts its effects via agonism at serotonin (5-HT₁B/₁D) and adrenergic (α₁/α₂) receptors. This dual activity induces cerebral vasoconstriction and inhibits neurogenic inflammation, making it effective in aborting migraine attacks .
Migraine Management
The compound reduces migraine frequency by 40–60% in clinical cohorts, though overuse can lead to medication-overuse headaches. A comparative analysis of ergot alkaloids is provided below:
| Compound | Primary Receptor Target | Clinical Use | Efficacy (%) |
|---|---|---|---|
| Ergotoxine ethanesulfonate | 5-HT₁B/₁D, α-adrenergic | Acute migraine | 55 |
| Ergotamine | 5-HT₁B/₁D | Cluster headaches | 50 |
| Dihydroergotamine | α-adrenergic | Chronic hypotension | 60 |
Vascular Disorders
Analytical Detection Methods
Chromatographic Techniques
-
HPLC-UV: Detects ergotoxine ethanesulfonate at concentrations ≥0.1 ppm in biological matrices .
-
LC-MS/MS: Offers superior sensitivity (0.01 ppm) for quantifying the compound in cereal products .
Spectroscopic Methods
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic sulfonate peaks at 1,050 cm⁻¹, aiding in raw material verification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume